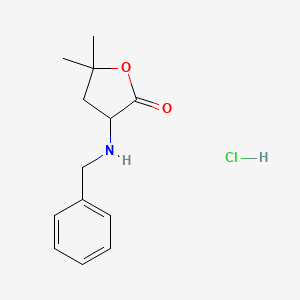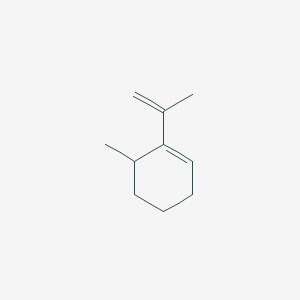
6-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene is a chemical compound with the molecular formula C10H16. It is a type of monoterpene, which is a class of terpenes consisting of two isoprene units. This compound is known for its presence in essential oils and its applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene can be achieved through several methods. One common approach involves the cyclization of isoprene derivatives under acidic conditions. Another method includes the use of Grignard reagents to form the cyclohexene ring structure.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of related compounds. This process typically uses metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction, resulting in the desired compound.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of metal catalysts like palladium or platinum is commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have shown its potential in biological systems, including its role in enzyme inhibition.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: This compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which 6-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene exerts its effects involves interactions with various molecular targets. For instance, it can inhibit specific enzymes, leading to changes in metabolic pathways. The compound’s structure allows it to fit into enzyme active sites, blocking substrate access and altering enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene
- 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol
- 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-
Uniqueness
6-Methyl-1-(prop-1-en-2-yl)cyclohex-1-ene is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
78076-30-9 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
6-methyl-1-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H16/c1-8(2)10-7-5-4-6-9(10)3/h7,9H,1,4-6H2,2-3H3 |
InChI Key |
DTTYRSNFUVJHFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC=C1C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one](/img/structure/B14447731.png)
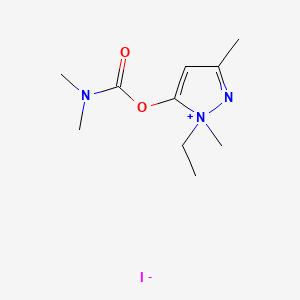
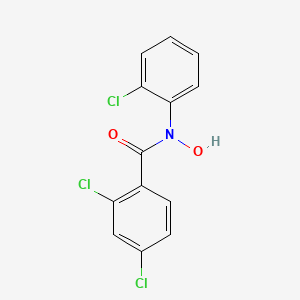

![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol](/img/structure/B14447757.png)
![N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14447764.png)
![3-Methylbenzo[H]cinnoline](/img/structure/B14447770.png)
![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)
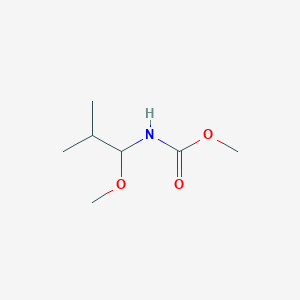
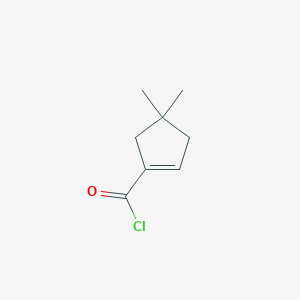

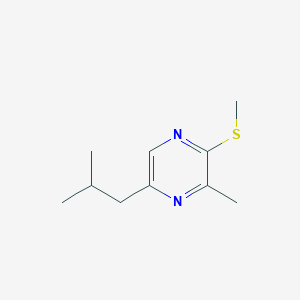
![2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate](/img/structure/B14447810.png)
